Direct Orange S

Descripción general

Descripción

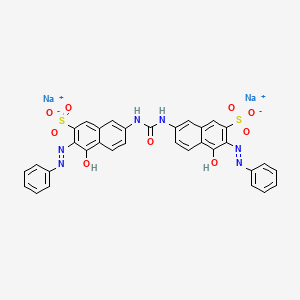

Direct Orange S, also known as Direct Orange 26 or C.I. 29150, is a synthetic organic dye . It is an orange crystalline powder that is soluble in water but insoluble in organic solvents . It is primarily used as a textile dye, widely applied in the dyeing process of cotton, hemp, silk, and synthetic fibers . It strongly adsorbs onto the surface of fibers, forming a stable colorant .

Synthesis Analysis

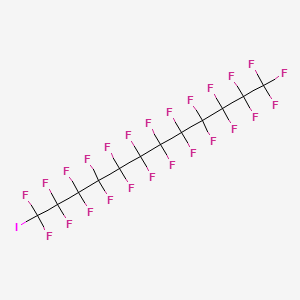

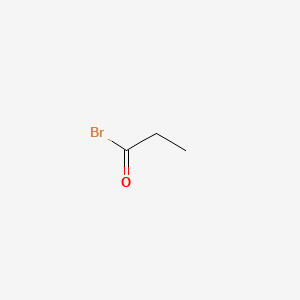

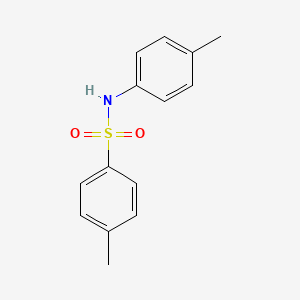

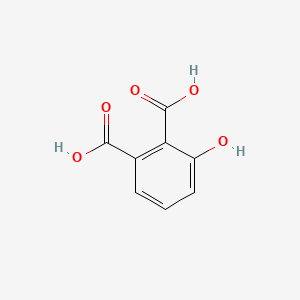

The common method for synthesizing Direct Orange S involves reacting aniline compounds with nitrous acid, followed by a diazotization and coupling reaction with a diazonium sulfonate . This process requires strict control of reaction conditions and operators need to have relevant chemical experimental skills and safety awareness .

Molecular Structure Analysis

The molecular formula of Direct Orange S is C33H22N6Na2O9S2 . The molecular structure of Direct Orange S has been studied using both practical spectroscopic and theoretical investigations . Density functional theory (DFT) calculations and electronic vibrational properties are performed to investigate its structural stability .

Chemical Reactions Analysis

The degradation of Direct Orange S has been studied using nonthermal atmospheric pressure plasma jet . The plasma treatment was carried out as a function of various operating parameters such as potential and treatment time . The formation of reactive oxygen and nitrogen species during the plasma treatment was responsible for dye oxidation and degradation .

Physical And Chemical Properties Analysis

Direct Orange S is an orange crystalline powder . It is soluble in water but insoluble in organic solvents . The density of Direct Orange S is 1.8 g/cm³ at 20°C . Its water solubility is 9.81 g/L at 20°C .

Aplicaciones Científicas De Investigación

Photocatalytic Degradation

Direct Orange S (DO-S) has been used in studies focusing on the degradation of dyes in industrial wastewaters . The dye is an azo dye with potential ecotoxicity to exposed organisms . Effective degradation of DO-S was studied by photocatalytic degradation under direct solar light . The photocatalysts used in the study were TiO2, ferrite nanoparticles-CoFe2O4, and Fenton reagent .

Nonthermal Atmospheric Pressure Plasma Jet Treatment

DO-S has also been used in research involving nonthermal atmospheric pressure plasma jet treatment . This method is considered a promising advanced oxidation process for treating textile effluents . The plasma treatment of DO-S aqueous solution was carried out as a function of various operating parameters such as potential and treatment time .

Environmental Degradation Studies

DO-S has been used in environmental degradation studies . These studies involve practical spectroscopic and theoretical investigations to understand the structure stability of DO-S and consequently its degradation and removal from environmental media .

Textile Industry Applications

DO-S is widely used in the textile industry, and its impact on the environment is a significant area of research . The effluents from the textile industry are toxic, non-biodegradable, carcinogenic, and pose significant threats to human and aquatic creatures . Research involving DO-S focuses on finding efficient and effective ways to treat these effluents .

Ecotoxicity Studies

DO-S is an azo dye with potential ecotoxicity to exposed organisms . Research involving DO-S often focuses on understanding its ecotoxic effects and finding ways to mitigate them .

Solar Light Degradation

DO-S has been used in research focusing on its degradation under direct solar light . The study involved exposing DO-S to sunlight and observing the discoloration of the dye solution in the presence of catalysts .

Mecanismo De Acción

Target of Action

Direct Orange S, also known as Solvent Orange 7, is a synthetic organic dye primarily used in the textile industry . Its primary targets are cotton, linen, silk, and synthetic fibers, where it imparts a vibrant orange color .

Result of Action

The result of the action of Direct Orange S is the imparting of a vibrant orange color to the fibers. This is achieved through the binding of the dye molecules to the fiber molecules. The strength and quality of the color depend on the efficiency of the dyeing process and the properties of the dye and the fiber .

Action Environment

The action of Direct Orange S is influenced by various environmental factors. These include the temperature and pH of the dye solution, which can affect the solubility of the dye and its interaction with the fiber. Other factors, such as the hardness of the water and the presence of other chemicals, can also affect the dyeing process. It’s also worth noting that the dyeing process can have environmental impacts, including the release of dye and other chemicals into wastewater .

Safety and Hazards

Propiedades

IUPAC Name |

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSARWKALPGYFTA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H22N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881400 | |

| Record name | C.I. Direct Orange 26, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Direct Orange S | |

CAS RN |

3626-36-6 | |

| Record name | C.I. 29150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Orange 26, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT ORANGE 26 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5GU9UN7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Direct Orange S and what are its main applications?

A1: Direct Orange S is a textile dye commonly used in various industries. Due to its widespread use, it often ends up contaminating wastewater systems [, , ]. This has spurred significant research into effective methods for its removal from water.

Q2: How effective are iron oxide nanoparticles in removing Direct Orange S from wastewater?

A2: Research suggests that biosynthesized iron oxide nanoparticles (INPs) smaller than 100 nm, coupled with ultra-sonication, can effectively decolorize Direct Orange S solutions []. This process, utilizing a non-toxic Fenton reaction, proved more efficient than traditional stirring methods for dye removal.

Q3: What factors influence the efficiency of INP-mediated decolorization of Direct Orange S?

A3: The effectiveness of INP-mediated Direct Orange S decolorization is influenced by several factors, including:

- INP concentration: Higher INP concentrations generally lead to increased dye removal [].

- pH: The solution's pH plays a crucial role, with an alkaline pH being more favorable for decolorization [].

- Hydrogen peroxide concentration: The presence of hydrogen peroxide (H2O2) significantly enhances the degradation process [].

Q4: Are there alternative materials that show promise in removing Direct Orange S from wastewater?

A4: Yes, several other materials have demonstrated potential for Direct Orange S removal:

- Calcium/chitosan/fly ash (Ca/CTS/FA) composite: This composite exhibits high adsorption rates for Direct Orange S, reaching equilibrium within 60 minutes [].

- Ceramic membranes with Ce/Sb-SnO2: These membranes demonstrate potential for separating Direct Orange S from wastewater [].

- Amphoteric lignin-based flocculants: These flocculants, particularly LSDC (prepared from calcium lignosulfonate), show good decolorization capabilities, achieving over 80% removal for several dyes, including Direct Orange S [].

Q5: How does the adsorption process of Direct Orange S onto Ca/CTS/FA composite work?

A5: The adsorption of Direct Orange S onto Ca/CTS/FA composite follows the Langmuir model, suggesting monolayer adsorption onto a homogenous surface []. The process is spontaneous and endothermic, meaning it is thermodynamically favored at higher temperatures.

Q6: What is the importance of understanding the adsorption thermodynamics of Direct Orange S?

A6: Studying the adsorption thermodynamics, such as enthalpy, entropy, and Gibbs free energy, helps determine the feasibility, spontaneity, and temperature dependence of the adsorption process []. This knowledge is crucial for optimizing the design and operation of efficient dye removal systems.

Q7: What analytical techniques are used to study the removal of Direct Orange S?

A7: Researchers utilize various analytical techniques to investigate Direct Orange S removal, including:

- High-performance liquid chromatography (HPLC): This technique allows for the identification and quantification of Direct Orange S in solution, confirming its degradation or removal [].

- Fourier-transform infrared spectroscopy (FT-IR): FT-IR helps analyze the functional groups present in adsorbent materials like Ca/CTS/FA, providing insights into the adsorption mechanism [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)